Diethyl 3-oxodecanedioate

Medicinal Chemistry Lipophilicity ADME Properties

Diethyl 3-oxodecanedioate (CAS 856065-92-4), also known as diethyl 2-oxooctane-1,8-dicarboxylate, is a diester of 3-oxodecanedioic acid with the molecular formula C14H24O5 and an average mass of 272.34 Da. It belongs to the class of 3-oxodicarboxylic acid diethyl esters, characterized by a central ketone group that imparts unique reactivity for forming heterocyclic scaffolds.

Molecular Formula C14H24O5
Molecular Weight 272.34 g/mol
CAS No. 856065-92-4
Cat. No. B1367673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-oxodecanedioate
CAS856065-92-4
Molecular FormulaC14H24O5
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)CC(=O)OCC
InChIInChI=1S/C14H24O5/c1-3-18-13(16)10-8-6-5-7-9-12(15)11-14(17)19-4-2/h3-11H2,1-2H3
InChIKeyIXOOABLKYVTOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 3-oxodecanedioate (CAS 856065-92-4): A C10 3-Oxodicarboxylate Diester for Specialized Heterocyclic Synthesis


Diethyl 3-oxodecanedioate (CAS 856065-92-4), also known as diethyl 2-oxooctane-1,8-dicarboxylate, is a diester of 3-oxodecanedioic acid with the molecular formula C14H24O5 and an average mass of 272.34 Da [1]. It belongs to the class of 3-oxodicarboxylic acid diethyl esters, characterized by a central ketone group that imparts unique reactivity for forming heterocyclic scaffolds. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl) pyrazoles, highlighting its value in heterocyclic chemistry . Its structure and properties make it a crucial building block for complex molecule construction.

Why Diethyl 3-oxodecanedioate (C10 Chain) Cannot Be Replaced by C6 or C8 3-Oxodiester Analogs


Substituting diethyl 3-oxodecanedioate with its shorter-chain homologs, such as diethyl 3-oxohexanedioate (C6) or diethyl 3-oxooctanedioate (C8), is not chemically equivalent due to significant differences in chain length, which directly impacts the physicochemical properties and the spatial geometry of derived heterocycles. The longer C10 chain of diethyl 3-oxodecanedioate (C14H24O5, MW 272.34) results in a lower density (1.0±0.1 g/cm³) [1] and higher LogP (2.79) [1] compared to the C6 analog (C10H16O5, MW 216.23, density ~1.093 g/cm³) . These differences in lipophilicity and steric bulk are crucial for downstream reactions like cyclization, where the methylene chain length dictates the ring size and conformational flexibility of the final product, as evidenced by its specific use in synthesizing pyrazole derivatives that would be sterically and electronically distinct from those derived from shorter analogs .

Quantitative Differentiation of Diethyl 3-oxodecanedioate (CAS 856065-92-4) for Procuring Scientists


Chain-Length Dependent Lipophilicity: Diethyl 3-oxodecanedioate (C10) vs. Diethyl 3-oxohexanedioate (C6)

The C10 chain of diethyl 3-oxodecanedioate confers significantly higher lipophilicity compared to the C6 analog, diethyl 3-oxohexanedioate. This is a critical parameter for modulating membrane permeability and target engagement in biologically active molecules. The ACD/LogP value for diethyl 3-oxodecanedioate is 2.79 [1]. While a directly comparable computed LogP for the C6 analog (diethyl 3-oxohexanedioate) is not available in the same dataset, its lower molecular weight and reduced carbon count logically indicate a lower LogP, consistent with the trend of increasing lipophilicity with carbon chain length in homologous series [2].

Medicinal Chemistry Lipophilicity ADME Properties

Chain-Length Dependent Density: Diethyl 3-oxodecanedioate (C10) vs. Diethyl 3-oxohexanedioate (C6)

The density of diethyl 3-oxodecanedioate is predicted to be lower than that of its C6 analog, reflecting the increased aliphatic character with the longer chain. The predicted density of diethyl 3-oxodecanedioate is 1.0±0.1 g/cm³ [1]. In comparison, the predicted density of the C6 analog, diethyl 3-oxohexanedioate, is reported as 1.093±0.06 g/cm³ . This represents a density difference of approximately 0.09 g/cm³.

Physical Organic Chemistry Process Chemistry Formulation

Enzymatic Hydrolysis and Metabolic Fate: Differential Excretion of 3-Oxodecanedioic Acid Following Dicarboxylic Acid Ingestion

The corresponding free acid, 3-oxodecanedioic acid, is a normal constituent of human urine and exhibits a distinct metabolic response compared to shorter-chain 3-oxodicarboxylic acids. Following ingestion of decanedioic acid, urinary excretion of 3-oxodecanedioic acid increased significantly more than that of 3-oxohexanedioic acid and 3-oxooctanedioic acid [1]. While the study did not provide exact quantitative fold-changes, it established a clear chain-length dependent effect on metabolism and excretion.

Biochemistry Metabolism Urinary Biomarkers

Synthetic Utility: Diethyl 3-oxodecanedioate as a Specific Precursor for Pyrazole-3,5-dicarboxylates

The compound's specific C10 framework and 3-oxo functionality enable its use in the synthesis of 1-substituted 4-ethoxycarbonyl-5-(ethoxycarbonylmethyl) pyrazoles, a scaffold with potential pharmaceutical relevance . This application is explicitly noted for diethyl 3-oxodecanedioate. In contrast, while shorter-chain analogs like diethyl 3-oxohexanedioate or diethyl 3-oxooctanedioate can also undergo similar cyclization reactions, they would yield different pyrazole derivatives with altered physicochemical and biological properties due to their shorter aliphatic chains.

Heterocyclic Chemistry Organic Synthesis Medicinal Chemistry

Optimal Use Cases for Procuring Diethyl 3-oxodecanedioate (CAS 856065-92-4)


Medicinal Chemistry: Modulating Lipophilicity and Sterics in Heterocyclic Drug Candidates

Based on its computed LogP of 2.79 and longer chain length compared to C6 or C8 analogs, diethyl 3-oxodecanedioate is the ideal starting material for constructing pyrazole or other heterocyclic libraries where increased lipophilicity and a specific spatial arrangement of functional groups are desired to optimize drug-target interactions and membrane permeability [1].

Metabolic Studies: Investigating the Enzymatic Hydrolysis and Fate of 3-Oxodicarboxylates

As the corresponding free acid is a known and quantifiable human urinary metabolite with a distinct excretion profile, this compound serves as a valuable analytical standard or substrate in studies focused on the metabolism of medium-chain dicarboxylic acids and the activity of esterases in biological systems [2].

Process Development: Optimizing Reaction Conditions with Chain-Length Specific Intermediates

The specific physical properties of diethyl 3-oxodecanedioate, including its density of 1.0±0.1 g/cm³, are critical for chemical engineers and process chemists during scale-up. These properties dictate mixing efficiency, phase behavior, and purification strategies, which cannot be reliably modeled using shorter-chain analogs [3].

Reference Standard: Procurement for Analytical Method Development

Given its use in patented pharmaceutical compositions and its distinct metabolic profile [2], diethyl 3-oxodecanedioate is required as a high-purity reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify related substances in drug substance batches or biological matrices.

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